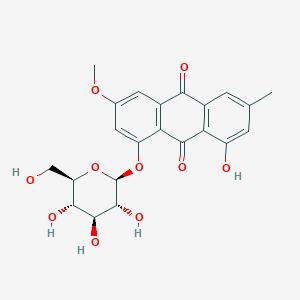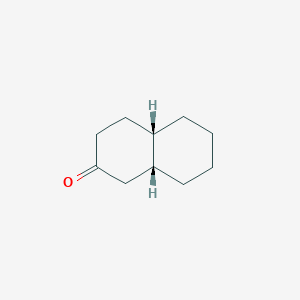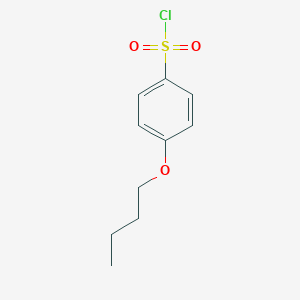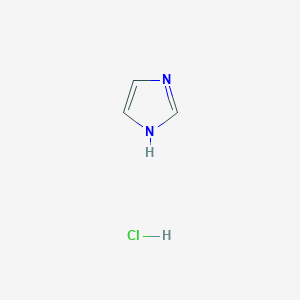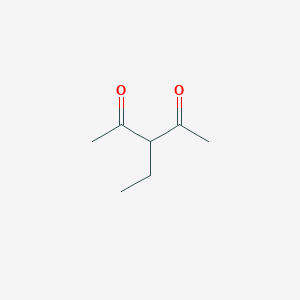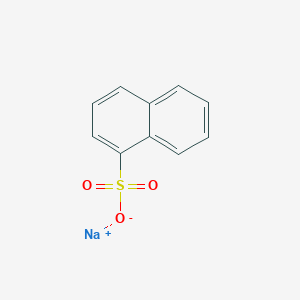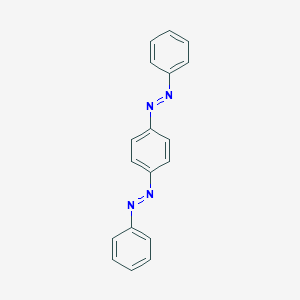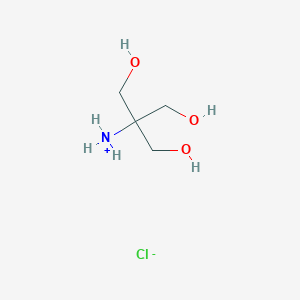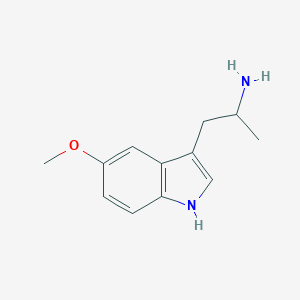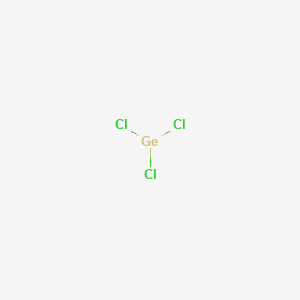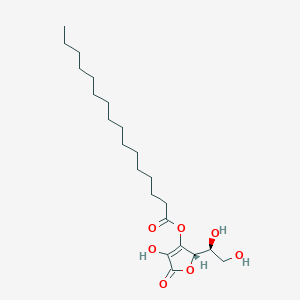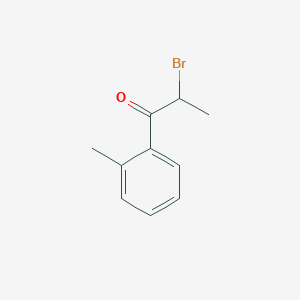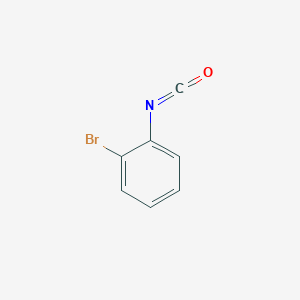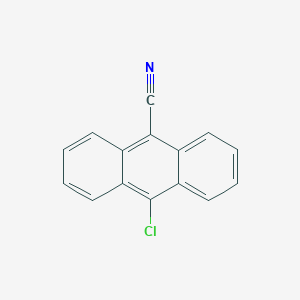
10-Chloroanthracene-9-carbonitrile
Descripción general
Descripción
10-Chloroanthracene-9-carbonitrile is a chlorinated derivative of anthracene with applications in various chemical reactions and studies in molecular structures. This compound is part of a broader family of anthracene derivatives that are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of chlorinated anthracenes, including compounds similar to 10-Chloroanthracene-9-carbonitrile, typically involves techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For example, Sultan et al. (2017) described the synthesis of chlorinated ethanoanthracenes using such methods, highlighting the complexity and precision required in these synthesis processes (Sultan et al., 2017).
Molecular Structure Analysis
The molecular structure of chloroanthracene derivatives is characterized by planar anthracene skeletons and symmetry, as shown in studies like the one by Yannoni et al. (1965) on 9,9,10,10-tetrachloroanthracene (Yannoni et al., 1965). These structural characteristics are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Chloroanthracenes participate in various chemical reactions, such as the solvent-dependent quenching of excited states and formation of radical anions, as explored by Nakayama et al. (1997) (Nakayama et al., 1997). These reactions are significant for the synthesis of new compounds and understanding the electron transfer processes.
Physical Properties Analysis
The physical properties of chloroanthracenes like 10-Chloroanthracene-9-carbonitrile, such as crystal structure and bond distances, are key to their applications in material science and chemistry. For instance, the study by Ko et al. (2019) provides insights into the physical structure of similar anthracene derivatives (Ko et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for practical applications. The research by Sultan et al. (2017) on the relative stabilities of chlorinated ethanoanthracenes gives an example of how these properties are assessed and utilized (Sultan et al., 2017).
Aplicaciones Científicas De Investigación
Photochemical Reactions of Anthracenedicarbonitriles : Irradiation of 9,10-anthracenedicarbonitrile in certain conditions leads to the formation of various compounds, including 9-methylimino-10-anthracenecarbonitrile. This research provides insight into the photochemical behaviors of anthracene derivatives (Freccero, Mella, & Albini, 1994).
Photocatalytic Oxygenation : Studies on 9,10-dicyanoanthracene-sensitized photooxygenation of certain compounds reveal the mechanisms of competing singlet oxygen and electron transfer photooxygenation reactions. This is significant for understanding the photocatalytic properties of anthracene derivatives (Gollnick & Schnatterer, 1986).
Solvent-Dependent Quenching : Research indicates that in acetonitrile, an exciplex formed between 9,10-dichloroanthracene and certain dienes generates the anthracene radical anion as an intermediate for dechlorination, demonstrating solvent-dependent reactions of anthracene derivatives (Nakayama et al., 1997).
Triplet Acceptors for Low-Power Upconversion : New anthracene derivatives have been synthesized for efficient green-to-blue low-power upconversion, showing the potential of these compounds in photophysical applications (Liang et al., 2013).
Synthesis and Characterization of Chlorinated Ethanoanthracenes : Chlorinated ethanoanthracenes, related to anthracene derivatives, have been synthesized and characterized, showing the diverse chemical properties of these compounds (Sultan et al., 2017).
Atmospheric Reaction of Chloroanthracene with NO3 Radical : A study on 9-chloroanthracene, a chlorinated polycyclic aromatic hydrocarbon, investigated its NO3-initiated atmospheric transformation, providing insights into the environmental impact of such compounds (Dang et al., 2015).
Influence of Solvent Properties on Excited State : The photophysical behavior of a specific anthracene derivative was studied, highlighting how solvent properties influence the excited state of these compounds (Bylińska & Wiczk, 2022).
Safety And Hazards
The safety data sheet (SDS) for 10-Chloroanthracene-9-carbonitrile is available from the manufacturer . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
10-chloroanthracene-9-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346994 | |
| Record name | 10-chloroanthracene-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloroanthracene-9-carbonitrile | |
CAS RN |
1213-82-7 | |
| Record name | 10-chloroanthracene-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



